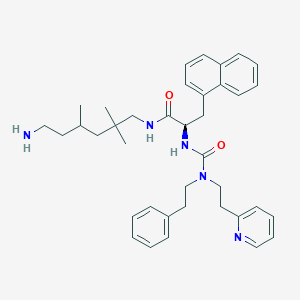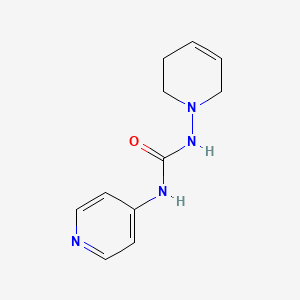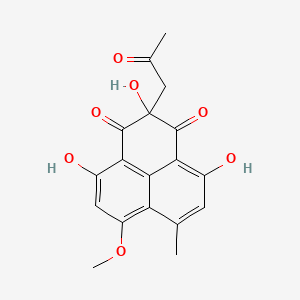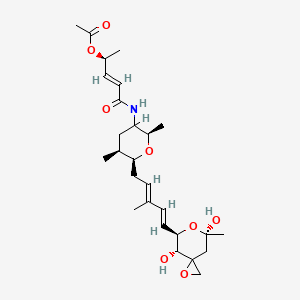
L-797591
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-797,591 is a selective agonist of somatostatin receptor subtype 1. It is a synthetic organic compound with the molecular formula C38H49N5O2 and a molecular weight of 607.83 g/mol . This compound is primarily used in scientific research and has shown potential in various biological and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-797,591 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of organic solvents, catalysts, and protective groups to achieve the desired product .
Industrial Production Methods
Industrial production methods for L-797,591 are not widely available in the public domain. The compound is generally produced in specialized laboratories and research facilities under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
L-797,591 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
L-797,591 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the properties and functions of somatostatin receptors.
Biology: Employed in research to understand the role of somatostatin receptors in various biological processes.
Medicine: Investigated for its potential therapeutic effects in conditions such as cancer, diabetes, and gastrointestinal disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting somatostatin receptors.
Mechanism of Action
L-797,591 exerts its effects by selectively binding to somatostatin receptor subtype 1. This binding activates the receptor, leading to a cascade of intracellular signaling events. The primary molecular targets include G-protein coupled receptors, which mediate the downstream effects. The activation of these receptors can result in the inhibition of cyclic adenosine monophosphate (cAMP) accumulation and modulation of various cellular processes .
Comparison with Similar Compounds
Similar Compounds
L-779,976: A selective agonist of somatostatin receptor subtype 2.
L-796,778: A selective agonist of somatostatin receptor subtype 3.
L-803,087: A selective agonist of somatostatin receptor subtype 4.
L-817,818: A selective agonist of somatostatin receptor subtype 5.
Uniqueness
L-797,591 is unique in its high selectivity for somatostatin receptor subtype 1, which distinguishes it from other somatostatin receptor agonists. This selectivity allows for targeted research and potential therapeutic applications specific to somatostatin receptor subtype 1 .
Properties
Molecular Formula |
C38H49N5O2 |
|---|---|
Molecular Weight |
607.8 g/mol |
IUPAC Name |
(2R)-N-(6-amino-2,2,4-trimethylhexyl)-3-naphthalen-1-yl-2-[[2-phenylethyl(2-pyridin-2-ylethyl)carbamoyl]amino]propanamide |
InChI |
InChI=1S/C38H49N5O2/c1-29(19-22-39)27-38(2,3)28-41-36(44)35(26-32-16-11-15-31-14-7-8-18-34(31)32)42-37(45)43(24-20-30-12-5-4-6-13-30)25-21-33-17-9-10-23-40-33/h4-18,23,29,35H,19-22,24-28,39H2,1-3H3,(H,41,44)(H,42,45)/t29?,35-/m1/s1 |
InChI Key |
MZKKCMXXGCRPGX-LMZJGDDPSA-N |
SMILES |
CC(CCN)CC(C)(C)CNC(=O)C(CC1=CC=CC2=CC=CC=C21)NC(=O)N(CCC3=CC=CC=C3)CCC4=CC=CC=N4 |
Isomeric SMILES |
CC(CCN)CC(C)(C)CNC(=O)[C@@H](CC1=CC=CC2=CC=CC=C21)NC(=O)N(CCC3=CC=CC=C3)CCC4=CC=CC=N4 |
Canonical SMILES |
CC(CCN)CC(C)(C)CNC(=O)C(CC1=CC=CC2=CC=CC=C21)NC(=O)N(CCC3=CC=CC=C3)CCC4=CC=CC=N4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
L-797,591; L 797,591; L797,591. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(3S)-1-methyl-3-[(1S)-1-[(2S,3E,5R)-5-(methylsulfanylmethyl)-6-oxo-3-(2-oxocyclopent-3-en-1-ylidene)piperazin-2-yl]ethyl]-3H-indol-2-one](/img/structure/B1674038.png)



![[(Z,2S)-5-[[(2R,3R,5S,6S)-2,5-Dimethyl-6-[(2E,4E)-3-methyl-5-[(3S,4R,5R,7R,8R)-4,5,8-trihydroxy-5-methyl-1,6-dioxaspiro[2.5]octan-7-yl]penta-2,4-dienyl]oxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate](/img/structure/B1674043.png)




